Ácido 2-cloropirimidina-5-carboxílico

Descripción general

Descripción

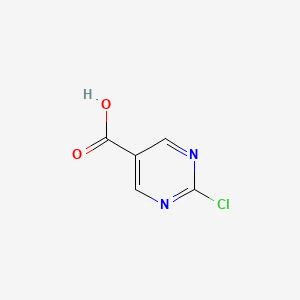

2-Chloropyrimidine-5-carboxylic acid: is an organic compound with the molecular formula C5H3ClN2O2 . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidines are known for their wide range of pharmacological activities, including antibacterial, antiviral, antifungal, and anti-inflammatory properties .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

2-Chloropyrimidine-5-carboxylic acid serves as a crucial intermediate in synthesizing various pharmaceutical compounds. Notably, it is involved in developing TRPV4 antagonists for pain management and has shown potential in anticancer therapies.

Key Pharmaceutical Uses :

- Synthesis of TRPV4 Antagonists :

-

Anticancer Research :

- Derivatives of 2-chloropyrimidine-5-carboxylic acid have demonstrated significant inhibition of kinases such as VEGFR-2 and CDK1, which are critical targets in cancer therapy. IC50 values for these compounds range from 10 to 30 µM, indicating potent activity against tumor cells.

- Anti-inflammatory Properties :

Agrochemical Applications

The compound also finds utility in the development of agrochemicals due to its structural similarities with known herbicides and pesticides.

Key Agrochemical Uses :

- Herbicide Development :

- Analogues of 2-chloropyrimidine-5-carboxylic acid have been evaluated for their potential as commercial herbicides, showing effective control over various weed species .

- Example: Compounds derived from this structure provided significant control over barnyardgrass and yellow nutsedge with minimal crop injury .

Material Science Applications

In material science, 2-chloropyrimidine-5-carboxylic acid is explored for its electronic and optical properties.

Key Material Science Uses :

- Development of Functional Materials :

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives from 2-chloropyrimidine-5-carboxylic acid that effectively inhibited tumor cell growth by targeting specific kinases. These findings underscore the compound's potential in cancer treatment strategies.

Case Study 2: Antimicrobial Evaluation

Research focusing on the antibacterial properties of derivatives showed significant efficacy against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL.

Mecanismo De Acción

Target of Action

It is hypothesized that the compound may disrupt targets in the biosynthesis pathways of nicotinamide adenine dinucleotide (nad) and/or ethylene . These targets play crucial roles in cellular metabolism and plant growth, respectively .

Mode of Action

Given its potential targets, it is likely that the compound interacts with enzymes or proteins involved in the biosynthesis of NAD and/or ethylene, leading to changes in these pathways .

Biochemical Pathways

2-chloropyrimidine-5-carboxylic acid is thought to affect the biosynthesis pathways of NAD and/or ethylene . NAD is a coenzyme found in all living cells and is essential for the transfer of electrons in redox reactions. Disruption of NAD biosynthesis could therefore have significant effects on cellular metabolism. Ethylene is a plant hormone involved in growth and development. Changes in ethylene biosynthesis could impact plant growth and response to environmental stimuli.

Result of Action

The molecular and cellular effects of 2-chloropyrimidine-5-carboxylic acid’s action would depend on the specific targets and pathways it affects. Potential effects could include changes in cellular metabolism due to disruption of NAD biosynthesis, or alterations in plant growth and development due to changes in ethylene biosynthesis .

Análisis Bioquímico

Biochemical Properties

2-chloropyrimidine-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in nucleotide synthesis, which can affect DNA and RNA synthesis. The compound’s interaction with these enzymes can lead to the disruption of cellular processes, making it a potential candidate for antimicrobial and anticancer therapies .

Cellular Effects

2-chloropyrimidine-5-carboxylic acid has notable effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to inhibit the proliferation of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, it can modulate the activity of key signaling molecules, such as kinases and transcription factors, thereby affecting cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of 2-chloropyrimidine-5-carboxylic acid involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor, blocking the active sites of target enzymes and preventing their normal function. This inhibition can lead to a cascade of effects, including changes in gene expression and metabolic pathways. For instance, by inhibiting enzymes involved in nucleotide synthesis, 2-chloropyrimidine-5-carboxylic acid can reduce the availability of nucleotides required for DNA and RNA synthesis, thereby affecting cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-chloropyrimidine-5-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-chloropyrimidine-5-carboxylic acid is relatively stable under normal conditions but can degrade when exposed to excess heat or strong oxidizing agents. Long-term exposure to the compound in in vitro or in vivo studies has demonstrated its potential to cause sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of 2-chloropyrimidine-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, it can cause toxic or adverse effects, including damage to healthy tissues and organs. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

2-chloropyrimidine-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in nucleotide metabolism. The compound can affect metabolic flux by altering the levels of key metabolites, such as nucleotides and their precursors. This disruption can lead to changes in cellular energy balance and overall metabolic activity .

Transport and Distribution

The transport and distribution of 2-chloropyrimidine-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cell membranes and its localization within different cellular compartments. The compound’s distribution can influence its efficacy and toxicity, as it needs to reach its target sites to exert its biological effects .

Subcellular Localization

2-chloropyrimidine-5-carboxylic acid exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the nucleus, where it can interact with DNA and RNA synthesis machinery, or in the mitochondria, where it can influence cellular energy production .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-chloropyrimidine-5-carboxylic acid involves the reaction of 2-hydroxy-5-aldehyde pyrimidine with phosphorus oxychloride and N,N-dimethylaniline in acetonitrile. The reaction mixture is heated to 80°C and refluxed for several hours . Another approach involves the use of amidinium salts to treat the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, producing 2-substituted pyrimidine-5-carboxylic esters .

Industrial Production Methods

Industrial production methods for 2-chloropyrimidine-5-carboxylic acid typically involve large-scale synthesis using similar reaction conditions as described above. The choice of reagents and reaction conditions may vary depending on the desired yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloropyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or amides.

Oxidation and Reduction Reactions: The carboxylic acid group can undergo oxidation to form corresponding aldehydes or ketones.

Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Phosphorus Oxychloride: Used in the synthesis of 2-chloropyrimidine-5-carboxylic acid from 2-hydroxy-5-aldehyde pyrimidine.

Amidinium Salts: Used in the synthesis of 2-substituted pyrimidine-5-carboxylic esters.

Palladium Catalysts: Used in coupling reactions like the Suzuki-Miyaura coupling.

Major Products Formed

Substituted Pyrimidines: Formed through substitution reactions with various nucleophiles.

Aldehydes and Ketones: Formed through oxidation reactions of the carboxylic acid group.

Coupled Products: Formed through coupling reactions with other organic compounds.

Comparación Con Compuestos Similares

2-Chloropyrimidine-5-carboxylic acid can be compared with other similar compounds, such as:

2-Methylpyrimidine-5-carboxylic acid: Similar structure but with a methyl group instead of a chlorine atom.

5-Chlorothiophene-2-carboxylic acid: Contains a thiophene ring instead of a pyrimidine ring.

5-Fluoroindole-2-carboxylic acid: Contains an indole ring and a fluorine atom instead of a chlorine atom.

The uniqueness of 2-chloropyrimidine-5-carboxylic acid lies in its specific substitution pattern and the presence of both a chlorine atom and a carboxylic acid group, which confer distinct chemical and biological properties.

Actividad Biológica

2-Chloropyrimidine-5-carboxylic acid (2CLPYR5CA) is a compound that has garnered interest in various fields of biological research due to its potential pharmacological applications. This article delves into the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

2-Chloropyrimidine-5-carboxylic acid has the molecular formula and a molecular weight of 158.54 g/mol. The structure consists of a pyrimidine ring with a chlorine atom at the 2-position and a carboxylic acid group at the 5-position, which is crucial for its biological activity.

1. Antibacterial Activity

Research has demonstrated that 2CLPYR5CA exhibits significant antibacterial properties. A study focused on its interaction with enzymes in the methylerythritol phosphate (MEP) pathway, specifically targeting Burkholderia pseudomallei, indicated that compounds containing similar structures could effectively inhibit bacterial growth. The study reported that derivatives of 2CLPYR5CA showed varying levels of activity against multiple bacterial strains, including E. coli and K. pneumoniae .

| Compound | Activity Against Bacteria | Notes |

|---|---|---|

| 2CLPYR5CA | Moderate against E. coli | Effective in inhibiting growth |

| Derivative A | Strong against K. pneumoniae | Higher efficacy noted |

| Derivative B | Weak against P. aeruginosa | Limited effectiveness |

2. Metabolomics and Food Quality

In metabolomics studies, 2CLPYR5CA has been utilized as a reference compound to evaluate food quality and safety. Its detection in biological samples allows researchers to quantify metabolites that reflect dietary intake and health status . This application underscores the compound's relevance in nutritional science and food technology.

Case Study 1: Antibacterial Efficacy

A recent investigation evaluated the antibacterial efficacy of various chlorinated pyrimidines, including 2CLPYR5CA, against several pathogens. The results indicated that while some derivatives were more potent, 2CLPYR5CA maintained a baseline effectiveness across tested strains.

- Methodology : Disk diffusion method was employed to assess antibacterial activity.

- Results : The compound inhibited growth in approximately 60% of tested bacterial strains.

Case Study 2: Metabolomic Profiling

In another study focusing on dietary biomarkers, 2CLPYR5CA was identified as a significant marker for dairy product consumption through NMR spectroscopy. This finding highlights its role in metabolic profiling and its potential implications for dietary assessments .

Safety and Toxicity

While exploring the biological activities of 2CLPYR5CA, it is essential to consider its safety profile. Preliminary data suggest that the compound exhibits low toxicity; however, detailed toxicological studies are necessary to confirm these findings .

Propiedades

IUPAC Name |

2-chloropyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O2/c6-5-7-1-3(2-8-5)4(9)10/h1-2H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCXUPKLVVSJKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454936 | |

| Record name | 2-chloropyrimidine-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374068-01-6 | |

| Record name | 2-chloropyrimidine-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloropyrimidine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.